N-benzyl-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O2S/c27-19-10-6-9-18(13-19)16-34-26-30-21-12-5-4-11-20(21)24-29-22(25(33)31(24)26)14-23(32)28-15-17-7-2-1-3-8-17/h1-13,22H,14-16H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIAVXYTVHYCEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazoquinazoline Core: The imidazoquinazoline core can be synthesized by the cyclization of appropriate precursors, such as 2-aminobenzamide and glyoxal, under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and a suitable base, such as potassium carbonate.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate with thiourea under basic conditions.
Benzylation: The final step involves the benzylation of the intermediate using benzyl bromide and a base, such as sodium hydride, to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted imidazoquinazoline derivatives with various functional groups.
Scientific Research Applications
N-benzyl-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-benzyl-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with bacterial cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Benzo[b][1,4]oxazin Derivatives
Example : 2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives () :
- Core Structure: Benzoxazinone (oxygen-containing heterocycle) vs. imidazoquinazolinone (nitrogen-rich fused system).
- Functional Groups : Similar acetamide linkage but lacks the sulfanyl substituent.
Pyrido[4,3-d]pyrimidin Derivatives
Example : 2-({6-benzyl-4-oxo-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide () :
- Core Structure: Pyridopyrimidine vs. imidazoquinazolinone. Both are nitrogen-containing bicyclic systems but differ in ring fusion positions.
- Substituents : Features a sulfanyl-acetamide group akin to the target compound but substitutes 3-fluorophenyl with 2,4-dichlorophenyl. Chlorine’s electron-withdrawing effects may alter electronic properties compared to fluorine.
Substituent-Based Comparisons
Sulfanyl-Acetamide Derivatives
Example : 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole derivatives () :
- Linkage: Similar use of sulfanyl groups but attached to oxadiazole rings instead of imidazoquinazolinones.
- Aromatic Substitution: Fluorophenyl (target) vs. phenyl (example). Fluorine’s electronegativity may enhance binding affinity in certain targets compared to non-halogenated analogs.
Halogenated Aromatic Groups
Example : {[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}amine hydrochloride () :
- Halogen Effects : Chlorine (example) vs. fluorine (target). Fluorine’s smaller atomic radius and higher electronegativity could reduce steric hindrance and improve metabolic stability.
Key Observations :
- The target compound’s imidazoquinazolinone core may offer greater hydrogen-bonding capacity than oxygen-containing analogs like benzooxazinones .
- The hydrochloride salt form in pyridopyrimidin derivatives () suggests higher solubility in aqueous media compared to the neutral target compound .
Biological Activity
N-benzyl-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic compound that belongs to the imidazoquinazoline class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, inhibitory effects on various enzymes, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C26H21FN4O2S, with a molecular weight of 472.54 g/mol. The compound features an imidazoquinazoline core, which is known for its significant biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly kinases involved in cell signaling pathways. It has been shown to inhibit several kinases, including:
- Aurora Kinase : Implicated in cancer cell proliferation.
- FLT3 : A receptor tyrosine kinase associated with hematologic malignancies.
These interactions can lead to the modulation of cellular processes such as proliferation and survival, making this compound a candidate for cancer therapy .
Inhibitory Activity Against Enzymes
This compound has demonstrated significant inhibitory activity against various enzymes:
Table 1: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Aurora Kinase | Competitive Inhibition | 50.0 ± 0.12 | |
| FLT3 | Non-competitive Inhibition | 60.03 ± 0.82 | |
| α-Glucosidase | Competitive Inhibition | 40.0 ± 0.10 |
Biological Activities
- Anticancer Properties : The ability to inhibit kinases such as Aurora and FLT3 suggests potential use in cancer treatment by disrupting tumor cell growth and survival pathways.
- Antimicrobial Effects : Preliminary studies indicate that the compound may possess antimicrobial properties through interactions with bacterial membranes .
- Anti-inflammatory Activity : The compound's structural features may contribute to its anti-inflammatory effects, although detailed studies are required to establish this activity conclusively.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of various imidazoquinazoline derivatives, including this compound. For instance:
- A study reported the synthesis of several derivatives and their evaluation against α-glucosidase, revealing that modifications in the phenyl rings significantly influenced inhibitory potency .
- Another investigation highlighted the structure–activity relationship (SAR) of imidazoquinazolines, emphasizing the importance of electron-donating groups in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
